(4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule that features a piperazine ring substituted with a 2,5-dimethylphenyl group and a tetrazole ring substituted with a 4-(trifluoromethoxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Formation of the Piperazine Derivative
Starting Materials: 2,5-dimethylphenylamine and piperazine.
Reaction: The 2,5-dimethylphenylamine is reacted with piperazine in the presence of a suitable solvent such as ethanol or methanol under reflux conditions to form the intermediate 4-(2,5-dimethylphenyl)piperazine.
-
Formation of the Tetrazole Derivative
Starting Materials: 4-(trifluoromethoxy)benzaldehyde and sodium azide.
Reaction: The 4-(trifluoromethoxy)benzaldehyde is reacted with sodium azide in the presence of a catalyst such as copper sulfate and a solvent like dimethylformamide (DMF) to form the tetrazole ring.
-
Coupling Reaction
Starting Materials: The intermediate 4-(2,5-dimethylphenyl)piperazine and the tetrazole derivative.
Reaction: These intermediates are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a solvent like dichloromethane (DCM) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
-
Reduction
- Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
-
Substitution
- The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
Ligand Development: The compound can be used as a ligand in coordination chemistry due to its multiple functional groups that can coordinate to metal centers.
Biology
Receptor Binding Studies: It can be used to study binding interactions with various biological receptors, particularly those involved in neurotransmission.
Medicine
Pharmaceutical Development: The compound has potential as a lead compound in the development of drugs targeting neurological disorders, given its structural similarity to known pharmacologically active molecules.
Industry
Material Science: It can be explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, while the tetrazole ring can enhance binding affinity and selectivity. The trifluoromethoxy group can increase the lipophilicity of the compound, improving its ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-methoxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone
- (4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone
Uniqueness
The presence of the 2,5-dimethylphenyl group in the piperazine ring and the 4-(trifluoromethoxy)phenyl group in the tetrazole ring makes this compound unique. These substitutions can significantly alter the compound’s pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced side effects compared to similar compounds.
(4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone and its potential applications in various fields
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-14-3-4-15(2)18(13-14)28-9-11-29(12-10-28)20(31)19-25-27-30(26-19)16-5-7-17(8-6-16)32-21(22,23)24/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYQJXXSVHPYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.